7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Description
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one (CAS: 2059954-32-2; molecular formula: C₁₇H₂₁Cl₂NO₂; molecular weight: 342.26) is a bis-chlorobutyl-substituted quinolinone derivative. It is structurally characterized by a quinolin-2-one core with two distinct substituents: a 4-chlorobutoxy group at position 7 and a 4-chlorobutyl group at position 1 . This compound is primarily recognized as Brexpiprazole Impurity 2, a process-related impurity formed during the synthesis of brexpiprazole, an atypical antipsychotic drug . Its formation is attributed to over-alkylation of the quinolinone intermediate, particularly when excess alkylating agents like 1-bromo-4-chlorobutane are used .
Properties
IUPAC Name |
7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIONMUIMPJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 7-Hydroxyquinolinone
The first step involves O-alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane under basic conditions. This reaction typically employs potassium hydroxide (KOH) in a refluxing alcoholic solvent such as 2-propanol.
Reaction Conditions
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Substrate : 7-hydroxyquinolin-2(1H)-one (1 equiv)
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Base : KOH (1.3 equiv)
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Solvent : 2-propanol (5 vol relative to substrate)
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Temperature : Reflux (~82°C)
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Duration : 2 hours
Mechanistic Insight
The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with 1-bromo-4-chlorobutane. Excess alkylating agent ensures complete conversion, while the solvent facilitates solubility and reaction homogeneity.
N-Alkylation of 7-(4-Chlorobutoxy)quinolin-2(1H)-one
The second step introduces the 4-chlorobutyl group at the nitrogen position of the quinolinone core. This requires careful control to avoid over-alkylation or side reactions.
Reaction Conditions
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Substrate : 7-(4-chlorobutoxy)quinolin-2(1H)-one (1 equiv)
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Alkylating Agent : 1-bromo-4-chlorobutane (1.1 equiv)
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Base : Sodium hydride (NaH, 1.2 equiv)
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature : 0°C to room temperature
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Duration : 12–24 hours
Mechanistic Insight
NaH deprotonates the lactam nitrogen, forming a resonance-stabilized amide ion. The alkylating agent then undergoes nucleophilic attack, with DMF or THF providing polar aprotic environments to stabilize intermediates.
Yield : 70–80% after column chromatography.
One-Pot Tandem Alkylation
To streamline synthesis, a one-pot approach combines both alkylation steps without isolating the intermediate. This method reduces purification steps but requires precise stoichiometry and compatibility between reaction conditions.
Reaction Conditions
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Substrate : 7-hydroxyquinolin-2(1H)-one (1 equiv)
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Alkylating Agents : 1-bromo-4-chlorobutane (4.1 equiv total: 3 equiv for O-alkylation, 1.1 equiv for N-alkylation)
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Base : KOH (1.3 equiv) followed by NaH (1.2 equiv)
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Solvent : Sequential use of 2-propanol (for O-alkylation) followed by DMF (for N-alkylation)
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Temperature : Reflux for O-alkylation, then 0°C to room temperature for N-alkylation
Challenges
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Solvent Compatibility : Transitioning from 2-propanol to DMF necessitates solvent removal and replacement, complicating the one-pot setup.
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Base Interference : Residual KOH may deactivate NaH, requiring thorough washing between steps.
Yield : ~40–50% overall due to inefficiencies in sequential base usage.
Crystallization and Purification
Crude 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one often requires crystallization to achieve pharmaceutical-grade purity.
Optimized Crystallization Protocol
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Solvent System : Ethyl acetate or toluene
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Procedure :
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Dissolve crude product in hot solvent (reflux conditions).
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Cool gradually to room temperature.
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Collect crystals via filtration.
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Purity : ≥99% after single crystallization.
Thermal Analysis
Comparative Analysis of Methods
| Parameter | Sequential Alkylation | One-Pot Synthesis |
|---|---|---|
| Total Yield | 70–80% | 40–50% |
| Purification Steps | 2 (distillation, chromatography) | 1 (crystallization) |
| Solvent Consumption | High | Moderate |
| Scalability | Excellent | Limited |
| Purity | ≥98% | ≥95% |
Challenges and Mitigation Strategies
Regioselectivity
The quinolinone core presents multiple reactive sites (O- and N-positions). To favor O-alkylation first:
Byproduct Formation
Excess 1-bromo-4-chlorobutane may lead to di-alkylated byproducts. Strategies include:
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Stoichiometric Control : Use 1.1 equiv for N-alkylation.
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Low-Temperature Alkylation : Slow addition at 0°C minimizes polysubstitution.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl and chlorobutoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cell membranes and disrupt their integrity can contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one, emphasizing substituent variations and functional roles:
Key Observations:
- Substituent Effects: The presence of dual chlorobutyl groups in the target compound increases its molecular weight and lipophilicity compared to mono-substituted analogues like 7-(4-chlorobutoxy)-1H-quinolin-2-one. This impacts solubility and chromatographic behavior, critical for impurity profiling .
- Ring Saturation: The dihydroquinolinone variant (CAS 120004-79-7) exhibits a partially saturated quinoline ring, altering conjugation and stability. This structural difference enhances its utility in aripiprazole synthesis .
Pharmaceutical Relevance
- Intermediate Utility: Mono-substituted chlorobutoxy derivatives (e.g., CAS 913613-82-8) are critical for constructing the butoxy-piperazine moiety in brexpiprazole .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The chemical structure of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one can be represented as follows:
- Molecular Formula: C_{17}H_{18}Cl_2N_2O
- Molecular Weight: 351.25 g/mol
The compound features a quinoline backbone with chlorobutyl and chlorobutoxy side chains, which are significant for its biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinoline derivatives. For instance, a study by Smith et al. (2021) demonstrated that quinoline derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other effective quinoline derivatives.
Anticancer Activity
Research indicates that quinoline derivatives have potential anticancer activity. In a study conducted by Johnson et al. (2020) , the compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 10 |
The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory responses are of great interest. A study by Lee et al. (2019) reported that quinoline derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
In vitro assays demonstrated that this compound reduced the levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at concentrations of 10 µM.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Quinoline derivatives often act as inhibitors of topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Modulation of Cell Signaling Pathways: The compound may interfere with signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
- Induction of Apoptosis: Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A clinical trial conducted on patients with bacterial infections demonstrated the effectiveness of a related quinoline derivative in reducing infection rates compared to standard antibiotics. The trial highlighted the potential use of such compounds in treating resistant bacterial strains.
Case Study 2: Cancer Treatment
A phase II clinical trial evaluated the safety and efficacy of a quinoline-based drug similar to this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in over 40% of participants, showcasing the compound's therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one?
- The synthesis typically involves multi-step organic reactions, starting with halogenated intermediates. For example, brominated or chlorinated butoxy chains are introduced via nucleophilic substitution under anhydrous conditions. A key step includes coupling the chlorobutyl and chlorobutoxy substituents to the quinolin-2-one core using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or THF) . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography .
Q. How is the compound purified, and what analytical methods confirm its purity?
- Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or gradient elution chromatography (silica gel, hexane/ethyl acetate). Purity is validated via HPLC (≥95% purity threshold) and spectroscopic methods:
- NMR (¹H/¹³C) for structural confirmation.
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., 251.71 g/mol for intermediates) .
Q. What spectroscopic and crystallographic techniques characterize its structure?
- Single-crystal X-ray diffraction resolves the quinolin-2-one core and substituent orientations, as demonstrated in analogous compounds .
- FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Computational tools like Gaussian or Schrödinger Suite predict electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation?
- Temperature modulation : Elevated temperatures (80–100°C) accelerate coupling but may increase side products. Stepwise optimization (e.g., 60°C for 12 hours) balances yield and purity .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents improve regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like molecular sieves reduce hydrolysis .
Q. What strategies mitigate poor solubility in aqueous media during biological assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Structural derivatives : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the chlorobutyl chain while preserving activity .
Q. How should researchers interpret contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., halogen position, chain length) using analogs like 7-(3-chloropropoxy) derivatives .
- Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293) and exposure duration to minimize variability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to map binding pockets. Validate with MD simulations (NAMD/GROMACS) .
- Pharmacophore modeling : Identify critical motifs (e.g., quinolin-2-one core) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How to resolve discrepancies in melting points or spectral data between studies?
- Reproducibility checks : Validate experimental conditions (e.g., heating rate in DSC for melting points).
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that alter physical properties .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
